17-Epidrospirenone

Descripción general

Descripción

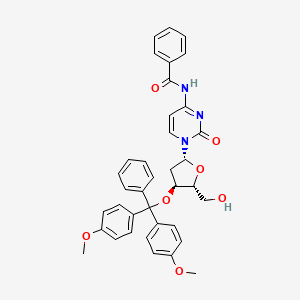

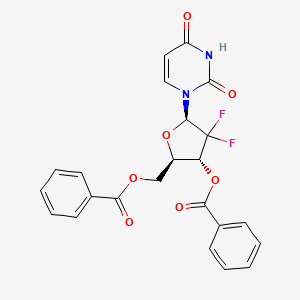

17-Epidrospirenone is a synthetic progestin commonly found in oral contraceptive pills . It is also known as Drospirenone impurity E .

Synthesis Analysis

A general methodology for the synthesis of different steroidal 17-spirolactones is described. This method uses lithium acetylide of ethyl propiolate as the three carbon synthon and the method was successfully applied for the process development of drospirenone .Molecular Structure Analysis

The molecular formula of 17-Epidrospirenone is C24H30O3 .Chemical Reactions Analysis

17-Epidrospirenone has a molecular formula of C24H30O3 and an average mass of 366.493 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Contraception

17-Epidrospirenone is a synthetic progestin that is used in combination with an estrogen in contraceptive pills . It works by preventing ovulation and by causing changes in the cervical mucus and the lining of the uterus, making it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .

Hormone Replacement Therapy (HRT)

In addition to its use in contraception, 17-Epidrospirenone can also be used in hormone replacement therapy for postmenopausal women . It can help to replace the estrogen that the body no longer makes after menopause, and can therefore help to reduce menopausal symptoms .

Treatment of Acne

Some research suggests that 17-Epidrospirenone may be effective in the treatment of acne. This is because it has anti-androgenic properties, meaning it can block the effects of male hormones that can contribute to acne .

Treatment of Premenstrual Dysphoric Disorder (PMDD)

17-Epidrospirenone may also be used in the treatment of premenstrual dysphoric disorder (PMDD), a severe form of premenstrual syndrome. It can help to reduce the symptoms of PMDD, such as mood swings, irritability, and tension .

Analytical Method Development

17-Epidrospirenone can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Drospirenone .

Mecanismo De Acción

Target of Action

17-Epidrospirenone, also known as Isodrospirenone, is a derivative of drospirenone . Drospirenone is a synthetic progestational compound used in oral contraceptives in combination with ethinyl estradiol . The primary target of drospirenone is the mineralocorticoid receptor .

Mode of Action

Drospirenone and ethinyl estradiol in combination suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation . Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement .

Biochemical Pathways

The degradation of estrogens, including 17-Epidrospirenone, involves several biochemical pathways. The initial steps of estrogen catabolism were investigated in Sphingomonas sp. strain KC8 . Three estrogen catabolic gene clusters were identified in its genome . The enzyme responsible for the meta-cleavage of the estrogen A ring was characterized .

Pharmacokinetics (ADME Properties)

Drospirenone, a related compound, is known to be used in oral contraceptive tablets . These tablets contain no less than 90.0% and no more than 110.0% of the labeled amount of drospirenone .

Result of Action

It’s worth noting that the presence of estrogens, including 17β-estradiol, decreases microviscosity, which improves bioenergetic function . This offers a biophysical mechanism by which estrogens influence energy homeostasis .

Action Environment

Environmental factors can influence the degradation of estrogens, including 17-Epidrospirenone . For instance, the existence of alternative carbon sources and their concentration levels can affect the biodegradation of estrogens

Direcciones Futuras

Drospirenone, in combination with ethinyl estradiol or estetrol, is indicated as an oral contraceptive for the prevention of pregnancy . In addition to its use for contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . The drug has approved indications for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .

Propiedades

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQSPRSQINEEU-BCOSXLPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238175 | |

| Record name | 17-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Epidrospirenone | |

CAS RN |

90457-65-1 | |

| Record name | 17-Epidrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090457651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Epidrospirenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-EPIDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525L697X6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)